1-Piperidinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
Description
The compound 1-Piperidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonylamino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a structurally complex molecule featuring:
- A piperidinecarboxylic acid backbone.
- A benzimidazole substituent (2-phenyl-1H-benzimidazol-1-yl) at the 4-position of the piperidine ring.
- A tert-butyl ester group ((1,1-dimethylethoxy)carbonyl) and a phenylmethyl (benzyl) group in its side chain.
This compound is likely designed for applications in medicinal chemistry or agrochemicals, given the benzimidazole moiety’s prevalence in bioactive molecules (e.g., antihistamines, antiparasitics) and the tert-butyl ester’s role as a protective group in synthesis .
Properties
IUPAC Name |
tert-butyl 4-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N4O5/c1-36(2,3)45-34(43)39-23-21-27(22-24-39)31(33(42)40(35(44)46-37(4,5)6)25-26-15-9-7-10-16-26)41-30-20-14-13-19-29(30)38-32(41)28-17-11-8-12-18-28/h7-20,27,31H,21-25H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZAVZTSCFUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)N3C4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Piperidinecarboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-Piperidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonylamino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester , is noted for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies.
- Molecular Formula : C₁₈H₂₅N₁O₄
- Molar Mass : 319.4 g/mol
- CAS Number : 147969-86-6
Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives. A related compound was evaluated for its efficacy against the Ebola virus (EBOV). The findings indicated that certain piperidine-benzimidazole hybrids exhibited significant antiviral activity with EC50 values ranging from 0.64 µM to 0.93 µM, demonstrating a selectivity index (SI) of up to 20, which suggests promising therapeutic potential against viral infections .
The mechanism by which these compounds exert their antiviral effects involves the inhibition of viral entry into host cells. This is primarily achieved through interactions with the Niemann-Pick C1 (NPC1) protein, which is crucial for the entry of EBOV into cells. Docking studies have shown that active compounds bind to specific amino acids within NPC1, blocking the viral glycoprotein's access .
Comparative Biological Data
| Compound | EC50 (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Piperidine-benzimidazole 25a | 0.64 | 20 | Inhibition of EBOV entry |
| Piperidine-benzimidazole 26a | 0.93 | 10 | Inhibition of EBOV entry |
| Toremifene | 0.38 | 7 | Reference drug for comparison |
Study on Piperidine Derivatives
In a comprehensive study focusing on various piperidine derivatives, researchers synthesized a series of compounds and assessed their biological activities in vitro. The study revealed that modifications to the piperidine ring significantly influenced both potency and selectivity against EBOV. The most effective derivatives were those that incorporated bulky groups at specific positions on the piperidine structure .
Clinical Implications
The implications of these findings suggest that piperidine derivatives could serve as a foundation for developing new antiviral agents. Given their ability to inhibit viral entry effectively, these compounds may be further explored in clinical settings for treating viral infections beyond EBOV.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinecarboxylic Acid Esters with Benzimidazole Substituents
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate
- Structure : Similar backbone but replaces the 2-phenylbenzimidazole with a 4-fluorobenzyl group and lacks the tert-butyl ester .
- Properties : Molecular weight 396.47 g/mol; ChemSpider ID 2286956.
- Applications: Potential antiviral or kinase inhibitor activity due to benzimidazole’s role in targeting enzymes .
1-Piperidinecarboxylic acid, 4-[[1-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-yl]amino]-, ethyl ester
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~650 (estimated) | 2-phenylbenzimidazole, tert-butyl ester | ~4.2 |
| Ethyl 4-{[1-(4-fluorobenzyl)...} | 396.47 | 4-fluorobenzyl, ethyl ester | ~2.8 |
| 4-[[1-(Phenylmethyl)-5-(CF3)...} | 503.5 | 5-CF3-benzimidazole, ethyl ester | ~3.5 |
Piperidinecarboxylic Acid-Based Repellents and Agrochemicals
Picaridin (Icaridin; 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
- Structure : Simplified piperidinecarboxylic acid ester with a hydroxyethyl group.
- Applications : WHO-approved mosquito repellent with efficacy comparable to DEET .
- Key Difference : Lacks the benzimidazole moiety, focusing instead on rapid evaporation and low dermal toxicity .
KBR 3023 (1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-1-methylpropyl ester)
Table 2: Repellent Activity Comparison
Piperidinecarboxylic Acid Derivatives in Drug Development
Loratadine (1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester)
- Structure : Shares a piperidinecarboxylic acid ester core but incorporates a fused tricyclic system.
- Applications : Second-generation antihistamine with minimal sedative effects .
- Key Insight : The benzimidazole in the target compound may similarly modulate histamine receptors or other targets .
KML-29 (4-[Bis(1,3-benzodioxol-5-yl)hydrazymethyl]-1-piperidinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
